molecular formula C20H20N2O2 B2432857 4-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide CAS No. 898426-58-9

4-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide

Cat. No.: B2432857
CAS No.: 898426-58-9
M. Wt: 320.392
InChI Key: MJQDGQAXMCTLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymeric Materials and Liquid Crystalline Phases One application in the field of materials science is the synthesis of polymers with unique architectures and properties. Research by Percec et al. (1996) demonstrates the assembly of polymers containing tapered side groups, forming tubular supramolecular architectures. These architectures lead to hexagonal columnar liquid crystalline phases, which are of interest for their potential in creating new types of materials with specific mechanical, optical, and electronic properties (Percec et al., 1996).

Medicinal Chemistry and Drug Design In medicinal chemistry, the chemical structure of interest has applications in the design of receptor agonists or antagonists. For example, King et al. (1993) describe the synthesis of benzamides containing azabicyclo[x.y.z] side chains that act as 5-HT4 receptor agonists and have potential as gastric motility stimulants. This research highlights the compound's relevance in developing treatments for gastrointestinal disorders (King et al., 1993).

Synthesis of Cyclic Dipeptidyl Ureas A new class of cyclic dipeptidyl ureas, as explored by Sañudo et al. (2006), involves the synthesis of compounds that could have implications in biochemical research and drug development. These compounds represent a novel structural class that could interact with various biological targets (Sañudo et al., 2006).

Heterocyclic Chemistry Research into heterocyclic chemistry, as demonstrated by Adhami et al. (2012), explores the synthesis of thiadiazolobenzamide and its complexes with metals such as Ni and Pd. These complexes are of interest for their potential catalytic, pharmaceutical, and material applications, illustrating the versatility of the chemical structure (Adhami et al., 2012).

Supramolecular Chemistry The design and synthesis of novel macrocycles for supramolecular chemistry applications are another area of interest. For instance, research on aza- and/or oxo-bridged calixarenes offers insights into creating cavities with fine-tuned properties for molecular recognition and catalysis (Wang & Yang, 2004).

Properties

IUPAC Name

4-methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-12-5-7-14(8-6-12)19(23)21-16-10-15-4-3-9-22-18(15)17(11-16)13(2)20(22)24/h5-8,10-11,13H,3-4,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQDGQAXMCTLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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